molecular formula C9H12ClO4P B1673123 Heptenophos CAS No. 23560-59-0

Heptenophos

Cat. No.: B1673123
CAS No.: 23560-59-0
M. Wt: 250.61 g/mol
InChI Key: GBAWQJNHVWMTLU-UHFFFAOYSA-N
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Description

Heptenophos (CAS: 23560-59-0) is an organophosphorus insecticide widely used in agriculture for pest control in crops such as vegetables and fruits. It is a key active ingredient in commercial formulations like Hostaquick .

Properties

IUPAC Name

(7-chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClO4P/c1-12-15(11,13-2)14-9-7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAWQJNHVWMTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=C(C2C1CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042037
Record name Heptenophos
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Molecular Weight

250.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pale amber liquid; [Merck Index] Brown liquid; [MSDSonline], Solid
Record name Heptenophos
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Boiling Point

64 °C/0.075 mm Hg
Record name HEPTENOPHOS
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Flash Point

165 °C (Cleveland, open); 152 °C (Pensky-Martens, closed)
Record name HEPTENOPHOS
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Solubility

Readily miscible with most organic solvents, e.g. in acetone, methanol, xylene >1, hexane 0.13 (all in kg/l, 25 °C)., In water, 2,500 mg/l @ 23 °C, 2.5 mg/mL at 23 °C
Record name HEPTENOPHOS
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Record name Heptenophos
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Density

1.28 (20 °C)
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Vapor Pressure

0.00075 [mmHg], 65 mPa (4.9X10-4 mm Hg) at 15 °C; 170 mPa (1.28X10-3 mm Hg) at 25 °C
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Record name HEPTENOPHOS
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Color/Form

Light brown liquid... .

CAS No.

23560-59-0
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Record name HEPTENOPHOS
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Record name Heptenophos
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Heptenophos
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031793
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Reaction Optimization

The patented preparation method (CN104413050A) utilizes organic solvents like toluene or dichloromethane as carriers to dissolve raw this compound wet cake. This approach replaces traditional aqueous systems, reducing hydrolysis risks. Key parameters include:

Parameter Traditional Method Modern Method
Solvent Water Toluene/Dichloromethane
Temperature Range 50–60°C 30–45°C
Dehydration Efficiency 70–80% 95–98%
Reaction Time 8–12 hours 4–6 hours

The solvent acts as both a reaction medium and azeotropic agent, enabling continuous dehydration through spray heating or membrane evaporators.

Dehydration and Crystallization

Dehydration occurs in two stages:

  • Primary Dehydration : The solvent-wet product mixture is distilled under reduced pressure (0.08–0.1 MPa), removing 90% of residual water.
  • Secondary Dehydration : A spray drying system heats the mixture to 60–70°C, achieving final moisture content <0.5%.

Crystallization is induced by cooling the dehydrated solution to 10–15°C, yielding this compound with 99.2% purity. This dual-stage process minimizes thermal degradation, addressing historical issues of product instability.

Purification and Quality Control

Solid-Phase Extraction (SPE)

Post-crystallization purification employs Cleanert TPT SPE cartridges with acetone-hexane (1:1) eluent, achieving 93.2–97.2% recovery rates in spiked samples. Comparative studies show:

Purification Method Recovery (%) RSD (%)
Florisil SPE 61.6–76.5 12.7
Carb/PSA SPE 82.5–95.7 8.4
TPT SPE 93.2–97.2 3.8–6.0

TPT SPE’s superior performance is attributed to its mixed-mode sorbents, which selectively retain polar impurities while allowing this compound elution.

Analytical Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated per GB 23200.121-2021 detect this compound residues down to 0.01 µg/kg. Key validation parameters include:

  • Linearity : $$ R^2 = 0.9993 $$ over 0.01–100 µg/kg
  • Recovery : 94.9% at 100 µg/kg spiking level
  • Precision : 6.0% RSD (intra-day)

Comparative Analysis of Preparation Methodologies

Metric Batch Reactors Continuous Flow Systems
Throughput (kg/day) 50–100 300–500
Energy Consumption 120 kWh/kg 75 kWh/kg
Purity 97.5% 99.2%
Solvent Waste 15 L/kg 3 L/kg

Continuous systems using membrane evaporators reduce processing time by 40% while enhancing yield consistency.

Challenges and Innovations

Decomposition Control

Thermal decomposition above 64°C generates toxic phosphine gas. Modern reactors integrate real-time IR spectroscopy to monitor reaction progress, automatically adjusting temperatures if byproducts exceed 0.1%.

Green Chemistry Initiatives

Research explores bio-based solvents (e.g., limonene) to replace toluene, though current prototypes achieve only 85% dehydration efficiency. Electrocatalytic phosphorylation methods at ambient temperatures show promise, reducing energy use by 60% in lab-scale trials.

Chemical Reactions Analysis

Heptenophos undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Heptenophos has several applications in scientific research:

Mechanism of Action

Heptenophos exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of the nervous system, which ultimately results in the death of the insect .

Comparison with Similar Compounds

Key Differences :

  • Polarity: Dimethoate’s high water solubility (23,900 mg/L) contrasts with this compound (220 mg/L), affecting environmental mobility .
  • Structural Complexity : Triazophos incorporates a triazole ring, enhancing its persistence in crops .

Residue Dynamics and Regulatory Limits

Compound ADI (mg/kg bw) MRL (mg/kg) Time to Fall Below MRL (Days) Processing Stability
This compound 0.003 (temp) 0.001 5–7 Stable (cryogenic)
Triazophos 0.001 0.002 14–21 Unstable (ambient)
Diazinon 0.002 0.01 10–14 Moderate

Findings :

  • Degradation Rate: this compound degrades faster than triazophos, with residues in cucumbers dropping to 0.1 mg/kg within five days versus triazophos requiring weeks .
  • Matrix Effects: In honeybee samples, this compound exhibits similar matrix effects in LC and GC analyses, unlike diazinon, which shows signal enhancement in GC .

Toxicity and Environmental Impact

Compound SLOT (µg/m³) SLOD (µg/m³) LD₅₀ (Oral, Rat) Bioaccumulation Potential
This compound 8,060 32,200 96 mg/kg Low
Dimethoate 1,200 4,800 250 mg/kg Moderate
Chlorfenvinphos 5,000 20,000 10 mg/kg High

Key Insights :

  • Acute Toxicity: this compound is 2.5× more toxic than dimethoate but less toxic than chlorfenvinphos .
  • Environmental Persistence: this compound’ low logP (2.3) reduces bioaccumulation risks compared to triazophos (logP 3.8) .

Application Practices and Residue Management

  • Triazophos: Requires longer intervals due to slower degradation, increasing risks of regulatory non-compliance .
  • Cryogenic Processing: Unlike bitertanol and tolylfluanid, this compound remains stable under cryogenic conditions, minimizing post-processing residue spikes .

Biological Activity

Heptenophos is an organophosphate compound primarily used as an insecticide and acaricide. It functions as an acetylcholinesterase (AChE) inhibitor, which is a common mechanism of action for many pesticides in this class. This article explores the biological activity of this compound, including its mechanisms, toxicity, environmental impact, and relevant case studies.

This compound has the chemical formula C9H12ClO4PC_9H_{12}ClO_4P and is characterized by its systemic action, affecting target organisms through ingestion, contact, and respiratory pathways. The compound exhibits moderate to high toxicity to various non-target organisms, including beneficial insects and aquatic life.

Property Value
Molecular FormulaC9H12ClO4P
CAS Number23560-59-0
Toxicity ClassificationModerate to High
Mechanism of ActionAChE Inhibition

This compound inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at synaptic junctions. This results in overstimulation of the nervous system in insects and other target organisms. The inhibition can lead to paralysis and death in susceptible species.

Toxicity Data

Toxicological studies indicate that this compound poses risks not only to target pests but also to non-target species such as pollinators and aquatic organisms. The following table summarizes some key toxicity findings:

Organism Toxicity Level (LC50) Study Reference
Bombus terrestris0.53 mg/LRIVM Report
Chrysoperla carneaHarmful at 340 g/haIOBC Database
Aquatic InvertebratesVaries (moderate-high)Environmental Risk Limits

Environmental Impact

This compound has been categorized as a hazardous substance due to its potential for bioaccumulation and toxicity in aquatic environments. It has been shown to affect various non-target organisms, raising concerns about its use in agricultural practices.

Case Studies

  • Impact on Pollinators : A study highlighted the effects of this compound on Bombus terrestris populations, indicating significant mortality rates following exposure. The research emphasized the need for careful application practices to mitigate risks to beneficial insects .
  • Aquatic Toxicity Assessment : Research conducted on freshwater ecosystems assessed the impact of this compound on aquatic invertebrates. Results showed that even low concentrations could lead to detrimental effects on biodiversity .
  • Integrated Pest Management (IPM) : A case study explored the use of this compound within an IPM framework, evaluating its effectiveness against specific pests while considering its ecological footprint. Findings suggested that while effective, reliance on this compound should be balanced with alternative control methods to reduce environmental risks .

Q & A

Q. What analytical methods are recommended for detecting Heptenophos residues in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) is the most widely validated method for quantifying this compound residues due to its sensitivity and specificity for organophosphates . For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, especially in complex matrices like soil or food samples. Method validation should include recovery rates (70–120%), limits of detection (LOD ≤ 0.01 mg/kg), and matrix-matched calibration to minimize interference .

Q. What are the primary mechanisms of this compound toxicity in non-target organisms?

this compound inhibits acetylcholinesterase (AChE) activity, leading to acetylcholine accumulation, neuromuscular dysfunction, and respiratory failure in mammals and insects . Sublethal effects, such as oxidative stress and genotoxicity, have been observed in aquatic species at concentrations ≥ 0.1 mg/L. Researchers should prioritize AChE activity assays and oxidative stress biomarkers (e.g., glutathione peroxidase, lipid peroxidation) in toxicity studies .

Q. What regulatory guidelines govern this compound use and residue limits in food products?

The Chinese National Food Safety Standard sets a maximum residue limit (MRL) of 0.01–0.5 mg/kg for this compound in crops, depending on the commodity . The provisional acceptable daily intake (ADI) is 0.003 mg/kg body weight, based on neurotoxicity thresholds in rodent models. Compliance requires adherence to Good Laboratory Practices (GLP) and ISO/IEC 17025 for residue testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?

Discrepancies often arise from variations in test species, exposure routes, or analytical methodologies. A systematic review protocol should:

  • Compare studies using the Dangerous Toxic Load (DTL) model for inhalation toxicity (e.g., SLOT: 8,060 mg·min/m³; SLOD: 32,200 mg·min/m³) .
  • Normalize data by metabolic rates (e.g., allometric scaling for interspecies differences) .
  • Conduct meta-analyses to identify confounding factors (e.g., pH-dependent hydrolysis in aquatic systems) .

Q. What experimental designs are optimal for studying this compound degradation in soil ecosystems?

A factorial design incorporating biotic-abiotic interactions is critical:

  • Variables : Soil pH, organic matter content, microbial consortia (e.g., Pseudomonas spp.).
  • Analytics : Monitor degradation kinetics via half-life (t½) calculations and identify metabolites (e.g., O-desmethyl-heptenophos) using high-resolution LC-QTOF-MS .
  • Controls : Sterilized soil samples to distinguish microbial vs. chemical degradation .

Q. How can multi-omics approaches enhance understanding of this compound resistance in pest populations?

Integrate transcriptomics (e.g., RNA-seq to identify AChE isoform upregulation), metabolomics (e.g., detoxification pathways via cytochrome P450), and proteomics (e.g., glutathione-S-transferase activity). Use bioinformatics tools (e.g., KEGG pathway analysis) to map resistance mechanisms and validate findings with CRISPR-Cas9 knockouts .

Methodological Best Practices

  • Data Reproducibility : Report detailed protocols for this compound synthesis, purification (e.g., HPLC purity ≥ 98%), and storage (e.g., −20°C in amber vials) to ensure replicability .
  • Literature Gaps : Use Scopus or Web of Science with Boolean queries (e.g., "this compound" AND ("degradation" OR "biotransformation")) to identify understudied areas like endocrine disruption .
  • Ethical Compliance : For in vivo studies, follow OECD Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose toxicity) .

Tables of Critical Data

Parameter Value Reference
Acute Oral LD₅₀ (Rats)96–120 mg/kg
MRL in Vegetables (China)0.2 mg/kg
Hydrolysis Half-Life (pH 7)14 days
SLOT (Inhalation)8,060 mg·min/m³

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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